Psma I&S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

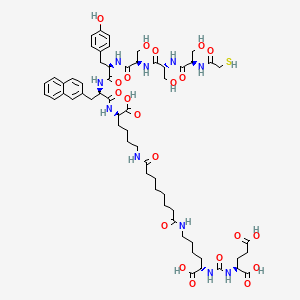

Molecular Formula |

C59H82N10O21S |

|---|---|

Molecular Weight |

1299.4 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C59H82N10O21S/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90)/t39-,40+,41+,42-,43-,44-,45-,46-/m1/s1 |

InChI Key |

WHHMZTBDVJHXFV-POUOUQAISA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)CS |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS |

Origin of Product |

United States |

Foundational & Exploratory

Psma I&S mechanism of action in prostate cancer

Quantitative Data Summary

The efficacy of PSMA-targeted agents for imaging and therapy is underpinned by their specific binding, cellular uptake, and favorable biodistribution. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Binding Affinity of PSMA Ligands

| Ligand | Cell Line | IC50 (nM) | Ki (nM) | Reference |

| PSMA-617 | DU145-PSMA | 3.4 ± 1.2 | - | |

| PSMA-I&T | DU145-PSMA | 2.3 ± 0.6 | - | |

| HTK01169 | LNCaP | - | 0.04 | |

| PSMA-617 | LNCaP | - | 0.24 | |

| RPS-077 | LNCaP | 1.7 ± 0.3 | - | |

| RPS-072 | LNCaP | 6.7 ± 3.7 | - | |

| RPS-071 | LNCaP | 10.8 ± 1.5 | - | |

| RPS-085 | LNCaP | 29 ± 2 | - |

IC50: Half-maximal inhibitory concentration, a measure of ligand potency. A lower value indicates higher binding affinity. Ki: Inhibition constant, an indicator of binding affinity.

Table 2: Cellular Uptake and Internalization of PSMA Radioligands

| Radioligand | Cell Line | Uptake (% added activity/10^6 cells) | Internalized Fraction (% of bound) | Time Point | Reference |

| [99mTc]Tc-PSMA-I&S | LNCaP | 10.45 ± 0.45 % | 65.72 ± 1.28 % | 4 h | |

| [177Lu]Lu-PSMA-Q | 22Rv1 | 3.65 ± 0.27 % | Not Specified | 24 h | |

| [212Pb]-NG001 | PC-3 PIP | 59 ± 4 % (specific binding) | 10 ± 3 % | Not Specified | |

| [212Pb]-NG001 | C4-2 | 22 ± 5 % (specific binding) | 48 ± 7 % | Not Specified | |

| [177Lu]Lu-PSMA-I&T | PC3 PIP | ~60% | Not Specified | 24 h | |

| [177Lu]Lu-PSMA-617 | PC3 PIP | ~40% | Not Specified | 24 h | |

| [44Sc]Sc-PSMA-617 | PC-3 PIP | 55-70% | 10-15% of total added activity | Not Specified |

Table 3: In Vivo Biodistribution and Tumor-to-Background Ratios

| Radioligand | Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Kidney Ratio | Time Point | Reference |

| [99mTc]Tc-PSMA-I&S | LNCaP Mice | ~5% | ~6.5 | Not Specified | 1 h | |

| [99mTc]Tc-PSMA-I&S | PCa Patients | Mean SUVmax: 13.37 | 30.22 | Not Specified | 6 h | |

| [177Lu]Lu-HTK01169 | LNCaP Mice | 55.9 | Not Specified | Not Specified | 24 h | |

| [177Lu]Lu-PSMA-617 | LNCaP Mice | 15.1 | Not Specified | Not Specified | 1 h | |

| [68Ga]Ga-NOTA-GC-PSMA | LNCaP Mice | 3.01 ± 0.56 | 13.87 ± 11.20 | 0.20 ± 0.08 | 1 h | |

| [177Lu]Lu-rhPSMA-10.1 | 22Rv1 Mice | High | Favorable | 6.5-fold lower kidney uptake vs. I&T | 12 h | |

| [68Ga]Ga-PSMA | PCa Patients | - | 34.9 ± 24.8 | - | Not Specified |

%ID/g: Percentage of injected dose per gram of tissue. SUVmax: Maximum standardized uptake value.

Table 4: Preclinical Therapeutic Efficacy of 177Lu-PSMA Ligands

| Radioligand (Dose) | Mouse Model | Outcome | Median Survival | Reference |

| [177Lu]Lu-HTK01169 (18.5 MBq) | LNCaP Xenograft | Significant tumor regression | >120 days | |

| [177Lu]Lu-PSMA-617 (18.5 MBq) | LNCaP Xenograft | Tumor growth delay | 58 days | |

| [177Lu]Lu-rhPSMA-10.1 (30 MBq) | 22Rv1 Xenograft | Significant tumor growth reduction | Not reached (favorable vs. control) | |

| [177Lu]Lu-PSMA-617 (30 MBq) | 22Rv1 Xenograft | Significant tumor growth reduction | Not reached (favorable vs. control) | |

| [177Lu]Lu-PSMA-I&T (30 MBq) | 22Rv1 Xenograft | Lesser tumor growth inhibition | 44 days | |

| [177Lu]Lu-Ibu-DAB-PSMA (2 MBq) | PC-3 PIP Xenograft | Significant tumor growth delay | Increased vs. control | |

| [177Lu]Lu-PSMA-617 (2 MBq) | PC-3 PIP Xenograft | No significant tumor growth inhibition | 19 days (vs. 20 days for control) |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized methodologies for key experiments used to characterize PSMA-targeted agents.

5.1 Competitive Binding Assay (IC50 Determination)

This assay quantifies the affinity of a non-radiolabeled PSMA ligand by measuring its ability to compete with a known radioligand for binding to PSMA-expressing cells.

-

Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP, PC-3 PIP) are cultured to confluence in appropriate multi-well plates.

-

Assay Preparation: Cells are washed with a binding buffer (e.g., PBS with 1% BSA).

-

Competition Reaction: Cells are incubated with a constant, low concentration of a known PSMA-targeted radioligand (e.g., [177Lu]Lu-PSMA-I&T) and varying concentrations of the unlabeled competitor ligand.

-

Incubation: The reaction is incubated for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C to prevent internalization).

-

Washing: Unbound ligands are removed by washing the cells multiple times with cold binding buffer.

-

Cell Lysis and Counting: Cells are lysed, and the radioactivity of the cell lysate is measured using a gamma counter.

-

Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the competitor ligand. The IC50 value is calculated as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

5.2 Cellular Uptake and Internalization Assay

This protocol quantifies the total cell-associated radioactivity (uptake) and distinguishes between surface-bound and internalized radioligand.

-

Cell Plating: PSMA-positive cells are seeded in multi-well plates and allowed to adhere overnight.

-

Radioligand Incubation: A known concentration of the radiolabeled PSMA agent is added to the cells and incubated at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

-

Uptake Measurement (Total Binding): At each time point, the radioactive medium is removed, and cells are washed with cold PBS. Cells are then lysed, and the total cell-associated radioactivity is measured.

-

Internalization Measurement: To separate surface-bound from internalized radioligand, after the initial washes, cells are treated with an acidic buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 3.0) for a short period (e.g., 5-10 minutes) on ice. This strips the surface-bound radioligand.

-

Fraction Collection: The acid wash solution (containing the surface-bound fraction) and the remaining cell pellet (containing the internalized fraction) are collected separately.

-

Radioactivity Counting: The radioactivity in both fractions is measured in a gamma counter.

-

Data Calculation: The internalized fraction is expressed as a percentage of the total cell-associated radioactivity.

5.3 In Vivo Biodistribution Studies

These studies evaluate the distribution, accumulation, and clearance of a PSMA-targeted radiopharmaceutical in a living organism, typically a tumor-bearing mouse model.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP, 22Rv1). Tumors are allowed to grow to a specified size.

-

Radiotracer Administration: A defined activity of the radiopharmaceutical is injected intravenously into the mice.

-

Euthanasia and Tissue Collection: At various time points post-injection (e.g., 1h, 4h, 24h, 48h), cohorts of mice are euthanized. Blood, major organs (kidneys, liver, spleen, etc.), and the tumor are collected.

-

Measurement: The tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The uptake in each organ and the tumor is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are calculated by dividing the %ID/g in the tumor by the %ID/g in a reference tissue (e.g., muscle, blood).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core mechanisms and workflows associated with PSMA I&S.

Caption: Core mechanism of PSMA-targeted imaging agents.

Probing the Affinity of PSMA I&S: A Technical Guide to Prostate-Specific Membrane Antigen Binding

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of the Prostate-Specific Membrane Antigen (PSMA) targeted ligand, PSMA I&S, to its cell-surface receptor. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental methodologies, and visualizes the core signaling pathways involved in PSMA-ligand interaction.

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer diagnostics and treatment. The development of high-affinity ligands for PSMA is paramount for the effective delivery of imaging agents and therapeutic payloads to tumor cells. PSMA I&S (Imaging and Surgery) is a promising ligand that has undergone significant preclinical evaluation. This guide delves into the specifics of its binding characteristics, the protocols used for its assessment, and the downstream cellular signaling it influences.

Quantitative Binding Affinity of PSMA I&S

The binding affinity of a ligand to its receptor is a critical parameter in drug development, often quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). For PSMA I&S, the affinity has been primarily determined through competitive binding assays.

A key study evaluated the precursors to the technetium-99m labeled PSMA I&S ([⁹⁹mTc]Tc-PSMA-I&S). The IC50 values, which represent the concentration of the unlabeled ligand required to displace 50% of a specific radioligand, were determined for the mas₃-y-nal-k(Sub-KuE) precursor (designated as compound 5) and its corresponding natural Rhenium complex (natRe-5). These values provide a strong indication of the inherent affinity of the PSMA I&S pharmacophore.

| Compound | IC50 (nM)[1] |

| mas₃-y-nal-k(Sub-KuE) (precursor 5) | 6.4 ± 1.1 |

| natRe-mas₃-y-nal-k(Sub-KuE) (natRe-5) | 7.1 ± 1.8 |

Table 1: IC50 values for the precursor of [⁹⁹mTc]Tc-PSMA-I&S and its natRe-complex, determined in a competitive binding assay using LNCaP human prostate cancer cells and (¹²⁵I-BA)KuE as the radioligand.

In addition to its high binding affinity, [⁹⁹mTc]Tc-PSMA-I&S has demonstrated efficient internalization into PSMA-expressing cells, a crucial attribute for therapeutic applications. Studies have shown that the internalization of [⁹⁹mTc]Tc-PSMA-I&S into LNCaP cells is comparable to that of another well-characterized PSMA ligand, ¹¹¹In-PSMA-I&T[1].

Experimental Protocols

The determination of the binding affinity of PSMA I&S relies on robust and reproducible experimental protocols. The most common method employed is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay for PSMA

This assay measures the ability of an unlabeled ligand (PSMA I&S) to compete with a radiolabeled ligand for binding to the PSMA receptor on cancer cells.

1. Cell Culture:

-

PSMA-positive human prostate cancer cells, typically LNCaP cells, are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are grown to a specific confluence before being harvested for the assay.

2. Reagent Preparation:

-

Radioligand: A PSMA-specific radioligand, such as (¹²⁵I-BA)KuE, is used at a fixed concentration, typically near its Kd value.

-

Unlabeled Ligand (Competitor): A range of concentrations of the unlabeled PSMA I&S ligand are prepared through serial dilutions.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂) is used for all dilutions and incubations.

3. Assay Procedure:

-

LNCaP cells are seeded in multi-well plates.

-

The cells are incubated with the fixed concentration of the radioligand and varying concentrations of the unlabeled PSMA I&S.

-

Control wells are included for total binding (only radioligand) and non-specific binding (radioligand in the presence of a high concentration of a known PSMA inhibitor, such as 2-PMPA).

-

The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach equilibrium.

4. Separation of Bound and Free Ligand:

-

The incubation is terminated, and the cells are washed with ice-cold buffer to remove unbound radioligand.

-

The cells are then lysed to release the bound radioligand.

5. Detection and Data Analysis:

-

The amount of radioactivity in the cell lysates is measured using a gamma counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted with the specific binding as a function of the log of the competitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Below is a graphical representation of the general workflow for a competitive radioligand binding assay.

PSMA Signaling Pathways

The binding of ligands to PSMA not only facilitates targeted delivery but can also modulate intracellular signaling pathways critical for cancer cell survival and proliferation. High expression of PSMA has been shown to induce a shift from the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway to the pro-survival phosphoinositide 3-kinase (PI3K)-AKT pathway[2][3][4].

Canonical Signaling in Low PSMA Expression

In cells with low PSMA expression, a stable complex forms between β1-integrin, the receptor for activated C kinase 1 (RACK1), and the insulin-like growth factor 1 receptor (IGF-1R). This complex typically activates the MAPK/ERK pathway, which is associated with cell proliferation.

Signaling Shift in High PSMA Expression

In contrast, when PSMA is highly expressed, it interacts with RACK1, disrupting the β1-integrin/RACK1/IGF-1R complex. This disruption redirects signaling towards the PI3K-AKT pathway, a key regulator of cell survival, growth, and proliferation.

Conclusion

PSMA I&S exhibits a high binding affinity for the Prostate-Specific Membrane Antigen, as evidenced by low nanomolar IC50 values. This strong and specific binding, coupled with efficient internalization, underscores its potential as a robust platform for the development of targeted diagnostics and therapeutics for prostate cancer. The modulation of key cellular signaling pathways by PSMA expression further highlights the importance of understanding the intricate biology of this receptor in designing next-generation cancer therapies. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and clinicians working to advance the field of PSMA-targeted medicine.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Biodistribution of 99mTc-PSMA I&S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical biodistribution of 99mTc-PSMA I&S, a radiopharmaceutical developed for imaging and radioguided surgery of prostate cancer. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support researchers and professionals in the field of drug development.

Core Data Presentation: Quantitative Biodistribution

The biodistribution of 99mTc-PSMA I&S has been evaluated in preclinical models to understand its uptake and clearance characteristics. The following tables summarize the quantitative data from studies in LNCaP tumor-bearing mice, presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of 99mTc-PSMA I&S in LNCaP Tumor-Bearing CB-17 SCID Mice at 1 Hour Post-Injection [1][2]

| Organ | %ID/g (Mean ± SD) |

| Blood | 1.73 ± 0.50 |

| Heart | 0.94 ± 0.31 |

| Lung | 1.34 ± 0.44 |

| Liver | 2.15 ± 0.51 |

| Spleen | 0.81 ± 0.20 |

| Pancreas | 0.69 ± 0.21 |

| Stomach | 0.50 ± 0.16 |

| Intestines | 1.15 ± 0.29 |

| Kidneys | 20.73 ± 5.89 |

| Adrenals | 2.12 ± 0.82 |

| Muscle | 0.45 ± 0.12 |

| Bone | 0.65 ± 0.20 |

| Tumor | 7.15 ± 2.65 |

Table 2: Biodistribution of 99mTc-PSMA I&S in LNCaP Tumor-Bearing CB17-SCID Mice at 6 Hours Post-Injection [3][4]

| Organ | %ID/g (Mean ± SD) |

| Blood | 0.21 ± 0.04 |

| Spleen | 0.28 ± 0.04 |

| Pancreas | 0.20 ± 0.06 |

| Salivary Glands | 0.10 ± 0.01 |

| Kidneys | 11.2 ± 2.0 |

| Muscle | 0.06 ± 0.01 |

| Tumor | 15.6 ± 2.8 |

Experimental Protocols

This section details the methodologies for key experiments related to the preclinical evaluation of 99mTc-PSMA I&S.

Radiolabeling of PSMA I&S with 99mTc

A robust and reliable kit-based labeling procedure has been established for the preparation of 99mTc-PSMA I&S, consistently yielding high radiochemical purity (≥98%)[1].

Manual Labeling Procedure: A standard wet chemistry MAG3-labeling procedure is adapted for high-specific-activity radiopharmaceuticals.

-

To a solution of 20-30 nmol of the PSMA-I&S precursor, add 1,000–1,200 MBq of 99mTc-pertechnetate.

-

The reaction mixture contains stannous chloride, ascorbic acid, tartrate, and ammonium acetate at a pH of 7.5–8.

-

Heat the mixture for 20 minutes at 90°C.

-

No free 99mTc-pertechnetate should be detected after the reaction.

Automated Synthesis: An automated synthesis can be performed using a Scintomics synthesis module.

-

The process utilizes the same disposables and chemicals as for [68Ga]Ga-PSMA labeling, with the addition of [99mTc]pertechnetate and stannous chloride.

-

The radiochemical purity of the automatically produced [99mTc]Tc-PSMA is highly reproducible and remains stable for up to 6 hours.

Lyophilized Kit Formulation: A sterile and apyrogenic lyophilized reagent has been developed for easy and fast labeling.

-

A 1.5 mL aliquot of freshly eluted [99mTc]NaTcO4 solution (814–925 MBq) is directly added to the flask containing the freeze-dried reagent.

-

The solution is heated at 100°C for 20 minutes.

-

This method yields a radiochemical purity of approximately 92.05% ± 2.20%.

Animal Models and Biodistribution Studies

Preclinical biodistribution studies are typically conducted in immunodeficient mice bearing human prostate cancer xenografts.

Animal Model:

-

Species: Male CB-17 severe combined immunodeficiency (SCID) or CD-1 nu/nu mice are commonly used.

-

Tumor Induction: LNCaP cells, which are known to express PSMA, are subcutaneously inoculated to establish tumors.

Biodistribution Experimental Workflow:

-

Radiotracer Administration: A defined amount of 99mTc-PSMA I&S (e.g., 3–4 MBq, 0.1 nmol) is injected into the tail vein of the tumor-bearing mice.

-

Time Points: Animals are sacrificed at various time points post-injection (e.g., 1 hour, 6 hours) to assess the temporal distribution of the radiotracer.

-

Organ Harvesting and Measurement: Organs of interest are dissected, weighed, and the radioactivity is quantified using a γ-counter.

-

Data Analysis: The activity in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

For competition experiments, a blocking agent such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) is co-injected to demonstrate the specificity of 99mTc-PSMA I&S uptake.

Signaling Pathways and Experimental Workflows

PSMA-Mediated Signaling Pathway in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging and therapy but also plays a role in prostate cancer cell signaling. Its expression is correlated with the activation of the PI3K-AKT-mTOR pathway, a critical driver of tumorigenesis. PSMA expression can alter signal transduction, shifting from the MAPK pathway to the PI3K-AKT survival pathway, thereby promoting cancer progression.

PSMA signaling pathway in prostate cancer.

General Workflow for Preclinical Biodistribution Studies

The following diagram illustrates the typical workflow for a preclinical biodistribution study of a radiopharmaceutical like 99mTc-PSMA I&S.

Experimental workflow for preclinical biodistribution.

References

The Role of PSMA in Targeting Prostate Cancer Neovasculature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells. Beyond its well-established role as a diagnostic and therapeutic target on tumor epithelia, a growing body of evidence highlights its critical function in the tumor microenvironment, specifically within the neovasculature. This technical guide provides an in-depth exploration of the role of PSMA in prostate cancer-associated angiogenesis, its utility as a target for imaging and therapy (theranostics), and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of oncology and angiogenesis.

Introduction: PSMA - More Than a Prostate Cancer Marker

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II (GCPII), is a type II transmembrane protein with enzymatic activity. While its expression is relatively low in the healthy prostate and other tissues, it is markedly upregulated in prostate carcinoma, correlating with tumor aggressiveness, metastasis, and castration resistance[1][2]. Crucially, PSMA is also expressed on the endothelial cells of the tumor-associated neovasculature of a wide array of solid tumors, including prostate cancer, but is notably absent from the vasculature of normal tissues[3][4][5]. This differential expression pattern makes PSMA an attractive and specific target for anti-angiogenic therapies and imaging modalities.

Quantitative Data on PSMA Expression in Neovasculature

The expression of PSMA in the neovasculature of various solid tumors has been extensively documented through immunohistochemical studies. The following tables summarize key quantitative findings from the literature.

| Tumor Type | Number of Cases | Percentage of Cases with Neovascular PSMA Expression | Staining Intensity | Reference |

| Gastric Cancer | 119 | 66.4% | Not specified | |

| Colorectal Cancer | 130 | 84.6% | Not specified | |

| Renal Cell Carcinoma | 19 | 89% | Strong | |

| Urothelial Carcinoma | 42 | 88% | Not specified | |

| Malignant Thyroid Tumors | 63 | 57.1% | Not specified | |

| Benign Thyroid Diseases | 38 | 13.2% | Not specified | |

| Soft Tissue/Bone Tumors | 779 | 19.38% | Variable | |

| High-Grade Sarcomas | - | Subsets showed strong expression | Strong | |

| Prostate Cancer | 33 | 12.1% (PSMA-expressing tumor endothelial cells) | Not specified |

The Functional Role of PSMA in Angiogenesis

PSMA is not merely a passive marker on endothelial cells; it actively participates in the process of angiogenesis. Its involvement is crucial for endothelial cell invasion, migration, and the formation of new blood vessels.

Modulation of Integrin Signaling

Research has demonstrated that PSMA plays a pivotal role in regulating integrin signal transduction. Specifically, it influences the activation of integrin β1, a key adhesion molecule involved in endothelial cell interactions with the extracellular matrix (ECM). This modulation of integrin signaling is essential for endothelial cell migration and invasion, which are fundamental steps in angiogenesis.

Downstream Signaling Pathways

The influence of PSMA on integrin signaling triggers downstream pathways critical for angiogenesis. Key signaling molecules affected include:

-

Focal Adhesion Kinase (FAK): PSMA participates in the activation of FAK, a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.

-

p21-Activated Kinase 1 (PAK-1): PSMA is involved in the regulation of PAK-1, a serine/threonine kinase that is a critical effector of Rho GTPases and is involved in cytoskeletal dynamics and cell motility. Inhibition of PSMA has been shown to impede the activation of PAK-1.

-

NF-κB Signaling Pathway: In the context of glioblastoma, PSMA has been shown to promote angiogenesis by interacting with Integrin β4 (ITGB4) and activating the NF-κB signaling pathway.

The following diagram illustrates the signaling pathway through which PSMA influences angiogenesis.

Caption: PSMA-mediated signaling pathways in angiogenesis.

PSMA as a Target for Imaging and Therapy (Theranostics)

The specific expression of PSMA on the neovasculature makes it an ideal target for "theranostics," an approach that combines diagnostic imaging and targeted therapy.

PSMA-PET Imaging

Positron Emission Tomography (PET) using radiolabeled ligands that bind to PSMA (e.g., 68Ga-PSMA-11, 18F-DCFPyL) has revolutionized the imaging of prostate cancer. PSMA-PET can detect small-volume metastatic disease with high sensitivity and specificity. The uptake of these tracers in the tumor neovasculature of various cancers further broadens the diagnostic utility of PSMA-PET beyond prostate cancer.

PSMA-Targeted Radioligand Therapy

The same ligands used for imaging can be labeled with therapeutic radionuclides (e.g., 177Lu, 225Ac) to deliver targeted radiation to PSMA-expressing cells. 177Lu-PSMA-617 is an approved radioligand therapy for metastatic castration-resistant prostate cancer. By targeting PSMA on the neovasculature, this therapeutic approach has the potential to disrupt the tumor blood supply, thereby exerting an anti-angiogenic effect in addition to directly killing tumor cells.

The following diagram illustrates the theranostic concept targeting PSMA on neovasculature.

Caption: The PSMA theranostic approach targeting both tumor cells and neovasculature.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of PSMA in tumor neovasculature.

Immunohistochemistry (IHC) for PSMA and CD31

Objective: To detect and co-localize PSMA expression with the endothelial cell marker CD34 in tumor tissue sections.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or other appropriate retrieval solution.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against PSMA (e.g., clone 3E6) and a primary antibody against CD34 (e.g., clone QBEnd10). Incubation is typically performed for 30 minutes to overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with appropriate biotinylated secondary antibodies.

-

Detection: The immunoreaction is visualized using a suitable detection system, such as a 3-amino-9-ethylcarbazole (AEC) or diaminobenzidine (DAB) substrate, which produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.

-

Analysis: The intensity and distribution of PSMA and CD34 staining are evaluated microscopically. Co-localization of PSMA and CD34 staining indicates PSMA expression in the neovasculature. A scoring system can be used to quantify the expression levels.

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.

Protocol:

-

Preparation of Matrigel: Matrigel or a similar basement membrane extract is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells. The cells can be pre-treated with conditioned medium from cancer cells or with PSMA inhibitors (e.g., 2-PMPA).

-

Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Matrigel Plug Assay

Objective: To evaluate angiogenesis in vivo.

Protocol:

-

Preparation of Matrigel Mixture: Matrigel is mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and, if applicable, a PSMA inhibitor.

-

Injection: The Matrigel mixture is injected subcutaneously into the flanks of mice (e.g., C57BL/6).

-

Incubation Period: The Matrigel plugs are allowed to solidify and become vascularized over a period of 7-14 days.

-

Harvesting and Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining of the plugs for endothelial cell markers like CD31.

The following diagram illustrates a typical experimental workflow for evaluating the effect of a PSMA inhibitor on angiogenesis.

Caption: Experimental workflow for assessing the anti-angiogenic effects of PSMA inhibition.

Conclusion and Future Directions

The expression of PSMA on the neovasculature of prostate cancer and other solid tumors represents a significant paradigm shift in our understanding of its role in oncology. Beyond being a tumor cell-surface marker, PSMA is an active participant in angiogenesis, making it a highly attractive target for anti-cancer therapies. The development of PSMA-targeted theranostics has already had a profound impact on the management of prostate cancer, and its application to other malignancies by targeting the tumor vasculature holds immense promise.

Future research should focus on further elucidating the intricate molecular mechanisms of PSMA-mediated angiogenesis, identifying predictive biomarkers for response to PSMA-targeted anti-angiogenic therapies, and exploring combination strategies that target both the tumor cells and the neovasculature to overcome therapeutic resistance. The continued development of novel PSMA-targeting agents and imaging techniques will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. <span>Effect of PSMA-positive membranes secreted from prostate cancer cells on vascular endothelial cells. </span> - ASCO [asco.org]

- 2. Targeting Advanced Prostate Cancer with Anti-PSMA Antibodies | GU Oncology Now [guoncologynow.com]

- 3. Prostate-Specific Membrane Antigen Regulates Angiogenesis by Modulating Integrin Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostate Specific Membrane Antigen (PSMA) Regulates Angiogenesis Independently of VEGF during Ocular Neovascularization | PLOS One [journals.plos.org]

- 5. PSMA Theranostics: Is the Time Ripe to Pave the Way to Further Tumor Entities? - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Prostate Cancer Imaging: A Technical Deep Dive into the Pharmacokinetics of 99mTc-PSMA I&S

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals on the Pharmacokinetic Profile, Biodistribution, and Dosimetry of the Radiopharmaceutical 99mTc-PSMA I&S.

This in-depth technical guide elucidates the core pharmacokinetic principles of 99mTc-PSMA I&S, a significant radiotracer in the diagnostic imaging and radioguided surgery of prostate cancer. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical and clinical studies to provide a robust understanding of the agent's behavior in vivo.

Technetium-99m labeled Prostate-Specific Membrane Antigen I&S ([99mTc]Tc-PSMA-I&S) has emerged as a valuable tool in nuclear medicine, offering a cost-effective and readily available alternative to PET tracers for the detection of prostate cancer lesions.[1][2] Its utility extends to both diagnostic SPECT/CT imaging and intraoperative guidance for the surgical removal of metastatic lymph nodes.[3][4] A thorough comprehension of its pharmacokinetic properties is paramount for optimizing clinical protocols and advancing future radiopharmaceutical development.

Biodistribution and Organ Uptake

Following intravenous administration, 99mTc-PSMA I&S exhibits a characteristic biodistribution pattern. The tracer is taken up by organs with physiological PSMA expression, most notably the salivary glands, kidneys, spleen, and small intestine.[5] Preclinical studies in mice have shown significant accumulation in the kidneys, indicating urinary excretion as a primary clearance pathway. This is consistent with the hydrophilic nature of the radiopharmaceutical.

In human subjects, sequential imaging reveals a relatively slow whole-body clearance, which is attributed to high plasma protein binding of approximately 94%. This prolonged circulation, however, facilitates efficient tumor uptake over time, leading to progressively increasing lesion-to-background ratios up to 21 hours post-injection.

Quantitative Biodistribution Data in Healthy Volunteers

The following table summarizes the absorbed radiation doses in various organs of healthy volunteers after the administration of 99mTc-PSMA I&S, as determined by different calculation methods.

| Organ | Absorbed Dose (mGy/MBq) - OLINDA/EXM | Absorbed Dose (mGy/MBq) - RADAR |

| Kidneys | 0.045 ± 0.012 | 0.049 ± 0.013 |

| Spleen | 0.038 ± 0.011 | 0.041 ± 0.012 |

| Liver | 0.022 ± 0.004 | 0.023 ± 0.004 |

| Salivary Glands | 0.019 ± 0.005 | 0.021 ± 0.006 |

| Small Intestine | 0.028 ± 0.008 | 0.030 ± 0.009 |

| Upper Large Intestine | 0.021 ± 0.005 | 0.022 ± 0.006 |

| Lower Large Intestine | 0.024 ± 0.006 | 0.026 ± 0.007 |

| Urinary Bladder Wall | 0.015 ± 0.004 | 0.016 ± 0.005 |

| Red Marrow | 0.008 ± 0.002 | 0.009 ± 0.002 |

| Total Body | 0.006 ± 0.001 | 0.007 ± 0.001 |

Data sourced from Ferreira et al., Journal of Nuclear Medicine, 2021.

Dosimetry Profile

Radiation dosimetry studies are crucial for assessing the safety of radiopharmaceuticals. For 99mTc-PSMA I&S, the average effective dose has been reported to be approximately 0.0052 mSv/MBq to 0.0055 mSv/MBq. This results in a total body effective dose ranging from 3.11 to 4.42 mSv for a typical injected activity. These values are comparable to other commonly used 99mTc-labeled radiotracers and are lower than those reported for 68Ga- and 18F-labeled PSMA PET agents.

Tumor Targeting and Lesion Detection

99mTc-PSMA I&S demonstrates high uptake in both primary prostate tumors and metastatic lesions. Clinical studies have reported high tumor-to-background ratios, which are essential for clear lesion visualization in SPECT/CT imaging. The standardized uptake value (SUVmax), a semi-quantitative measure of tracer accumulation, has been shown to be significantly elevated in cancerous tissues.

Tumor-to-Background Ratios in Prostate Cancer Patients

The following table presents the tumor-to-background ratios (TBRs) in patients with prostate cancer at 6 hours post-injection of 99mTc-PSMA I&S.

| Ratio | Primary Tumor (Range) | Metastatic Lesions (Range) |

| Tumor/Muscle (T/M) | 7.95 - 110.00 | 5.29 - 24.23 |

| Tumor/Bladder (T/B) | 0.11 - 7.02 | 0.33 - 0.92 |

| Tumor/Intestine (T/I) | 0.96 - 16.30 | 1.20 - 4.82 |

Data sourced from Ferreira et al., Journal of Nuclear Medicine, 2021.

Experimental Protocols

The understanding of 99mTc-PSMA I&S pharmacokinetics is built upon rigorous experimental methodologies. A typical clinical study protocol for evaluating biodistribution and dosimetry involves the following key steps:

-

Patient Recruitment: Healthy volunteers and patients with confirmed prostate cancer are enrolled after providing informed consent.

-

Radiopharmaceutical Preparation: 99mTc-PSMA I&S is prepared using a sterile, pyrogen-free cold kit, ensuring high radiochemical purity.

-

Tracer Administration: A precisely measured activity of 99mTc-PSMA I&S (typically 562-828 MBq) is administered intravenously.

-

Sequential Imaging: Whole-body planar scintigraphy and SPECT/CT scans are acquired at multiple time points post-injection (e.g., 1, 2, 3, 6, and 24 hours) to track the tracer's distribution and clearance.

-

Data Analysis: Regions of interest (ROIs) are drawn over source organs on the acquired images to generate time-activity curves. These curves are then used to calculate residence times and absorbed radiation doses using software such as OLINDA/EXM or methods based on RADAR dose factors.

Mechanism of Action and Cellular Interaction

The targeting moiety of 99mTc-PSMA I&S is a urea-based inhibitor that binds with high affinity to the extracellular enzymatic domain of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells.

Upon binding to PSMA, the radiopharmaceutical complex is internalized by the cancer cells. This internalization process is crucial for the retention of the radiotracer within the tumor, leading to a strong and persistent signal for imaging.

Future Directions

The favorable pharmacokinetic and dosimetric profile of 99mTc-PSMA I&S supports its continued and expanded use in the clinical management of prostate cancer. Ongoing research is focused on further optimizing PSMA-targeted radioligands to enhance tumor-to-background ratios, potentially through modifications that alter plasma protein binding and accelerate clearance from non-target tissues. The development of next-generation 99mTc-labeled PSMA inhibitors holds the promise of even greater diagnostic accuracy and improved outcomes for patients undergoing radioguided surgery.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Facebook [cancer.gov]

- 4. Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

Prostate-Specific Membrane Antigen (PSMA) Internalization and Signaling in LNCaP Cells: A Technical Guide

Abstract: Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a premier target for the diagnosis and therapy (theranostics) of prostate cancer due to its significant overexpression in adenocarcinoma cells. The LNCaP (Lymph Node Carcinoma of the Prostate) cell line, which endogenously expresses high levels of PSMA, serves as a critical in vitro model for studying its pathobiology.[1][2][3] Understanding the mechanisms of PSMA internalization and its subsequent signaling cascades is paramount for optimizing PSMA-targeted therapeutic strategies. This technical guide provides an in-depth overview of the core uptake and signaling mechanisms of PSMA in LNCaP cells. It details the clathrin-mediated endocytosis pathway, the pivotal switch from MAPK to the pro-survival PI3K/Akt signaling pathway, and the influence of androgen receptor modulation. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual diagrams of the core processes to support researchers, scientists, and drug development professionals in the field.

The PSMA Internalization Pathway

PSMA undergoes rapid and continuous internalization from the cell surface. This process occurs both spontaneously (constitutively) and is significantly enhanced by the binding of ligands, such as antibodies or small molecules.[4][5] This receptor-mediated endocytosis is crucial for the efficacy of antibody-drug conjugates and radioligand therapies, as it delivers the therapeutic payload directly into the cancer cell.

Mechanism: Clathrin-Mediated Endocytosis

In LNCaP cells, the primary mechanism for PSMA uptake is clathrin-mediated endocytosis. Immunoelectron microscopy has revealed that the PSMA-antibody complex is internalized via clathrin-coated pits. Following internalization, the complex is trafficked through the endocytic compartment and accumulates in endosomes. From the endosome, PSMA can either be recycled back to the cell membrane or targeted for degradation.

The internalization process is dependent on specific molecular motifs within the PSMA protein itself. The five N-terminal amino acids (MWNLL) in the intracellular cytoplasmic tail are essential for this process; deletion of this motif abolishes internalization. This cytoplasmic domain facilitates a high-affinity association with the core components of the endocytic machinery, specifically clathrin and the adaptor protein complex-2 (AP-2). A glutamic acid residue at position 7 of the cytoplasmic tail is critical for the interaction with the alpha-adaptin subunit of AP-2.

Furthermore, the actin-binding protein filamin A can bind to PSMA's cytoplasmic tail, which has been shown to reduce both its internalization rate and enzymatic activity, adding another layer of regulation.

PSMA-Mediated Signaling Cascades

Beyond its role as a simple internalization receptor, PSMA actively modulates key intracellular signaling pathways that are fundamental to prostate cancer progression, including cell survival and proliferation.

The PI3K/Akt Pro-Survival Pathway

A significant body of evidence demonstrates a strong positive correlation between PSMA expression and the activation of the PI3K-Akt-mTOR signaling axis. In LNCaP cells, PSMA's enzymatic (glutamate carboxypeptidase) activity is a key initiator of this cascade. By cleaving substrates, PSMA releases glutamate, which can in turn activate metabotropic glutamate receptors, leading to the activation of PI3K. This activation proceeds through the phosphorylation of the p110β subunit of PI3K and is independent of the cell's PTEN status.

Activation of PI3K leads to the phosphorylation and activation of Akt, a central kinase that promotes cell survival. Downstream targets of Akt, such as 4EBP1 and S6, are subsequently phosphorylated, driving protein synthesis and cell growth.

The MAPK to PI3K/Akt Signaling Switch

One of the most critical functions of PSMA is its ability to rewire signal transduction, effectively redirecting signaling from the proliferative MAPK pathway to the pro-survival PI3K/Akt pathway. This switch is mediated by a direct physical interaction between PSMA and the scaffolding protein RACK1 (Receptor for Activated C Kinase 1).

In the canonical state (low or no PSMA), RACK1 forms a stable complex with β1 integrin and the Type 1 Insulin-like Growth Factor Receptor (IGF-1R), which activates the MAPK-ERK1/2 pathway, leading to cell proliferation. However, when PSMA is highly expressed, it binds to RACK1, disrupting the integrity of this scaffolding complex. This disruption prevents the signal from propagating down the MAPK cascade and instead shunts it towards the PI3K/Akt pathway, thereby promoting tumor cell survival and progression.

Separately, studies have also shown that PSMA can positively influence the p38 MAPK pathway. Silencing PSMA expression in LNCaP cells was found to decrease levels of phosphorylated p38 (P-p38) by approximately 40%, suggesting a role for PSMA in stimulating proliferation and migration through this specific MAPK branch.

Regulation of PSMA Expression and Uptake

The level of PSMA expression on the surface of LNCaP cells is not static and is significantly influenced by the androgen receptor (AR) signaling pathway. This regulation has direct implications for PSMA-targeted imaging and therapy.

Clinical and in vitro studies have consistently shown that inhibiting the AR pathway leads to an increase in PSMA expression. Treatment of LNCaP cells with antiandrogens like abiraterone or enzalutamide upregulates PSMA protein and mRNA levels, which in turn enhances the uptake of PSMA-targeted radioligands. Conversely, stimulating the AR with synthetic androgens such as R1881 leads to a significant decrease in PSMA expression. This regulatory mechanism appears to be non-canonical, as analyses have not identified traditional AR binding sites in the regulatory regions of the FOLH1 gene (which codes for PSMA).

Quantitative Analysis of PSMA Uptake

The efficiency of PSMA internalization is a key parameter for the development of targeted therapies. Various studies have quantified the uptake and internalization rates of different PSMA-targeted agents in LNCaP and related cell lines.

| Agent/Condition | Cell Line | Quantitative Finding | Reference |

| Ligand-Induced Internalization | LNCaP C4-2 | (3.6 ± 0.1) % per minute | |

| Antibody-Bound PSMA | LNCaP | 60% internalization within 20 minutes | |

| Unbound (Constitutive) | LNCaP | 60% internalization within 2 hours | |

| [¹⁷⁷Lu]PSMA-617 | LNCaP | Max uptake at 2-4 hours (17.02 ± 0.56 kBq) | |

| [¹⁷⁷Lu]PSMA-617 + Stimulants | LNCaP | 4.7-fold increase in uptake | |

| [⁶⁸Ga]NOTA-GC-PSMA | LNCaP | 1.70 ± 0.13 % uptake at 120 minutes | |

| [⁶⁴Cu]PSMA-617 | LNCaP | Up to 34.1 ± 4.9 % internalization at 48 hours | |

| [⁵⁷Co]CoPSMA-617 | LNCaP | >60% internalization within 30 minutes |

Key Experimental Protocols

Reproducible and standardized methods are essential for studying PSMA biology. Below are outlines for key experiments performed in LNCaP cells.

Radioligand Internalization Assay

This assay quantifies the amount of a radiolabeled PSMA ligand that is internalized by cells over time.

Methodology:

-

Cell Seeding: Plate LNCaP cells (e.g., 2.5 x 10⁵ cells/well) in 6-well plates and culture for 48 hours.

-

Incubation: Replace the medium with fresh medium containing the radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]PSMA-617 at 50 kBq/mL). Incubate for desired time points (e.g., 30, 60, 120 minutes) at 37°C.

-

Washing: Terminate the uptake by placing plates on ice and washing cells twice with ice-cold PBS to remove unbound ligand.

-

Differentiating Surface vs. Internalized Fractions:

-

Surface-Bound: Add an acid wash buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this fraction.

-

Internalized: Lyse the remaining cells with a lysis buffer (e.g., 1 M NaOH or RIPA buffer). Collect this fraction.

-

-

Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Data Analysis: Express internalized radioactivity as a percentage of the total cell-associated radioactivity (surface + internalized).

Western Blotting for PSMA and Signaling Proteins

This technique is used to measure changes in the protein levels of PSMA or the phosphorylation status of signaling proteins like Akt and p38.

Methodology:

-

Cell Treatment: Culture LNCaP cells and treat with compounds of interest (e.g., R1881, enzalutamide, pathway inhibitors) for the desired duration.

-

Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the target protein (e.g., anti-PSMA, anti-phospho-Akt). Follow with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, Actin).

Immunofluorescence and Confocal Microscopy

This method is used to visualize the subcellular localization of PSMA.

Methodology:

-

Cell Culture: Grow LNCaP cells on glass coverslips.

-

Treatment/Internalization: To visualize internalization, incubate live cells with a PSMA antibody for a set time at 37°C. A parallel incubation at 4°C can be used as a control for surface binding only.

-

Fixation & Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 (if detecting intracellular epitopes).

-

Staining: Incubate with a primary antibody against PSMA, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips and visualize using a laser scanning confocal microscope to obtain high-resolution images of PSMA localization.

Conclusion

The internalization and signaling of PSMA in LNCaP cells are intricate and tightly regulated processes. The uptake via clathrin-mediated endocytosis provides a direct route for delivering therapeutic agents into the tumor cell. Concurrently, PSMA's ability to rewire intracellular signaling, primarily by activating the pro-survival PI3K/Akt pathway at the expense of the MAPK pathway, highlights its active role in promoting prostate cancer progression. Furthermore, the modulation of PSMA expression by the androgen receptor signaling axis presents both a challenge and an opportunity for combination therapies. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols presented herein, is critical for the rational design and improvement of PSMA-targeted theranostics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

The Advent of Precision: A Technical Guide to PSMA I&S in Radioguided Surgery

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Clinical Application of Prostate-Specific Membrane Antigen (PSMA) Imaging and Staging (I&S) in Radioguided Surgery.

This in-depth technical guide synthesizes the current landscape of Prostate-Specific Membrane Antigen (PSMA)-targeted radioguided surgery (RGS), a rapidly evolving modality in the management of prostate cancer. By leveraging the high expression of PSMA on prostate cancer cells, this technique offers a significant leap forward in the precision of surgical interventions, aiming to improve oncological outcomes through the enhanced detection and removal of malignant tissue. This whitepaper provides a detailed overview of the core technology, experimental protocols, quantitative performance data, and the underlying biological pathways.

Introduction: The Rationale for PSMA-Targeted Radioguided Surgery

Prostate cancer surgery, for both primary and recurrent disease, faces the persistent challenge of accurately identifying and completely resecting all malignant tissue while preserving healthy adjacent structures.[1] Conventional imaging techniques often have limitations in detecting small lymph node metastases.[2] PSMA, a transmembrane glycoprotein, is significantly overexpressed in the majority of prostate cancer cells, making it an ideal target for molecularly guided interventions.[1] PSMA-targeted radioguided surgery utilizes radiolabeled molecules that bind to PSMA, allowing surgeons to intraoperatively detect cancerous tissue using a gamma probe, thereby guiding resection in real-time.[2][3] This approach has shown promise in improving the accuracy of pelvic lymph node dissection and salvage surgery.

Quantitative Performance of PSMA Radioguided Surgery

The efficacy of PSMA RGS is quantified by its diagnostic accuracy in identifying malignant lesions. The following tables summarize key performance metrics from various studies, primarily focusing on the widely used technetium-99m labeled PSMA I&S ([⁹⁹ᵐTc]Tc-PSMA-I&S).

| Table 1: Diagnostic Accuracy of [⁹⁹ᵐTc]Tc-PSMA-I&S Radioguided Surgery (Per-Patient Analysis) | ||||

| Study/Analysis | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |

| Interim Analysis (Scuder et al., 2025) | 87% | 70% | 56% | 92% |

| Yılmaz et al., 2022 | 100% | 100% | 100% | 100% |

| Retrospective Study (Farkas et al., 2024) | 86% | 100% | 100% | 83% |

| Meta-Analysis ([⁹⁹ᵐTc]Tc-PSMA SPECT/CT) | 89% | 92% | - | - |

| Systematic Review (Berrens et al., 2023) | Median: 84.8% | Median: 98.9% | - | - |

| Table 2: Diagnostic Accuracy of [⁹⁹ᵐTc]Tc-PSMA-I&S Radioguided Surgery (Per-Lesion/Region Analysis) | ||||

| Study/Analysis | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |

| Interim Analysis (Scuder et al., 2025) | 58% | 87% | 40% | 93% |

| Retrospective Analysis (Maurer et al.) | 83.6% | 100% | 100% | 89.2% |

| Prospective Phase II (TtB Ratio ≥ 2) | 72% | 88% | - | - |

| Prospective Phase II (TtB Ratio ≥ 3) | 54% | 98% | 80% | 93% |

| Prospective Phase II (TtB Ratio ≥ 4) | 36% | 99% | 89% | 91% |

| Ex vivo Analysis (Single LN Level) | 76.6% | 94.4% | 89.4% | 86.9% |

| Table 3: Tumor-to-Background Ratios (TBR) and Radiation Dosimetry in [⁹⁹ᵐTc]Tc-PSMA-I&S | |

| Parameter | Value |

| Tumor-to-Muscle Ratio (T/M) | 5.29 - 110 |

| Tumor-to-Bladder Ratio (T/B) | 0.11 - 7.02 |

| Tumor-to-Intestine Ratio (T/I) | 0.96 - 16.30 |

| Effective Radiation Dose (Patient) | 0.0052 - 0.0055 mSv/MBq |

| Effective Radiation Dose (Surgeon per procedure) | 4 ± 1 µSv |

Experimental Protocols in PSMA Radioguided Surgery

The successful implementation of PSMA RGS relies on a standardized and meticulously executed protocol. The following sections detail the key steps involved.

Patient Selection

Patients with biochemically recurrent prostate cancer and evidence of PSMA-avid lesions on preoperative PET/CT are common candidates for salvage RGS. In the primary setting, men with intermediate to high-risk prostate cancer undergoing radical prostatectomy and extended pelvic lymph node dissection may also be eligible.

Radiotracer Administration and Preoperative Imaging

The most commonly used radiotracer for RGS is [⁹⁹ᵐTc]Tc-PSMA-I&S. A typical protocol involves the intravenous administration of approximately 500-740 MBq of the radiotracer 16 to 24 hours before surgery. Preoperative SPECT/CT imaging is often performed a few hours after injection to confirm tracer uptake in the target lesions and for surgical planning.

Intraoperative Detection

During surgery, a sterile, handheld gamma-detecting probe is used to systematically scan the surgical field. A significant increase in the count rate over the background activity, typically a target-to-background ratio of 1.5 to 2 or higher, indicates the presence of PSMA-avid tissue. The surgeon can then precisely resect these areas. For robotic-assisted procedures, a "drop-in" gamma probe has been developed to be manipulated by the robotic arms.

Ex Vivo Specimen Analysis and Histopathological Correlation

Following resection, the surgical specimens are analyzed ex vivo with the gamma probe to confirm the removal of the radioactive tissue. All resected tissues are then sent for histopathological analysis to correlate the radioactive signal with the presence of cancer cells.

Visualizing the Core Concepts

PSMA Signaling Pathway

The overexpression of PSMA in prostate cancer is not merely a passive biomarker but is actively involved in signaling pathways that promote tumor progression. PSMA expression can lead to a shift from the MAPK pathway to the PI3K-AKT cell survival pathway. This is mediated through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R. Furthermore, the enzymatic activity of PSMA, which cleaves glutamate from substrates, can activate the metabotropic glutamate receptor 1 (mGluR1), further stimulating the PI3K-AKT pathway.

Caption: PSMA-mediated signaling cascade in prostate cancer.

Experimental Workflow for PSMA Radioguided Surgery

The clinical application of PSMA RGS follows a structured workflow, from patient selection to postoperative analysis, ensuring safety and efficacy.

Caption: Clinical workflow of PSMA radioguided surgery.

Logical Relationship in PSMA RGS Decision Making

The decision-making process in PSMA RGS is a logical sequence of events, where each step informs the next, ultimately leading to a more precise surgical intervention.

Caption: Decision-making flowchart for PSMA radioguided surgery.

Future Directions and Conclusion

PSMA-targeted radioguided surgery is a significant advancement in the surgical management of prostate cancer. The technology continues to evolve, with the development of new radiotracers and detection systems, including hybrid approaches that combine radio- and fluorescence-guidance. While current data are promising, larger, prospective, and randomized controlled trials are needed to definitively establish the long-term oncological benefits of this technique. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the current state and future potential of PSMA I&S in radioguided surgery, paving the way for further innovation and improved patient care.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]

- 3. Defining the optimal target-to-background ratio to identify positive lymph nodes in prostate cancer patients undergoing robot-assisted [99mTc]Tc-PSMA radioguided surgery: updated results and ad interim analyses of a prospective phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Economic Advantage of SPECT: A Technical Guide to PSMA I&S as a Cost-Effective Alternative to PET Tracers

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

In the landscape of prostate cancer diagnostics, the quest for precision and affordability is paramount. While Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) tracers like Gallium-68 (⁶⁸Ga)-PSMA-11 and Fluorine-18 (¹⁸F)-DCFPyL have set a high standard for sensitivity, their cost and accessibility remain significant hurdles. This technical guide explores the growing body of evidence positioning Technetium-99m (⁹⁹ᵐTc)-labeled PSMA Imaging and Surgery (I&S) agents for Single Photon Emission Computed Tomography (SPECT)/CT as a clinically robust and economically advantageous alternative. This document provides an in-depth analysis of the underlying technology, comparative cost data, detailed experimental protocols, and the molecular pathways governing PSMA-targeted imaging, offering a comprehensive resource for professionals in oncology research and drug development.

The Core of Cost-Effectiveness: ⁹⁹ᵐTc vs. PET Radionuclides

The primary driver of PSMA I&S's cost-effectiveness lies in the inherent advantages of the radionuclide ⁹⁹ᵐTc. Unlike the cyclotron-produced (e.g., ¹⁸F) or generator-produced (e.g., ⁶⁸Ga) radionuclides used in PET, ⁹⁹ᵐTc is readily available from long-lived Molybdenum-99 (⁹⁹Mo)/⁹⁹ᵐTc generators. This established and widespread infrastructure significantly reduces the per-dose cost and logistical complexity associated with radiotracer production.

Recent studies have highlighted the economic benefits of a SPECT-based approach. While PSMA PET/CT has demonstrated superior diagnostic accuracy in some scenarios, its higher upfront costs can be a substantial barrier.[1][2][3] In contrast, ⁹⁹ᵐTc-PSMA SPECT/CT has been shown to be a cost-effective alternative, particularly in regions with limited access to PET technology.[4][5]

Data Presentation: A Comparative Cost Analysis

The following table summarizes available data on the comparative costs of different PSMA imaging modalities. It is important to note that costs can vary significantly based on geographical location, healthcare system, and reimbursement policies.

| Imaging Modality | Radiotracer | Estimated Cost per Scan (AUD) | Estimated Cost per Scan (EUR) | Estimated Cost per Scan (USD) | Key Considerations |

| SPECT/CT | ⁹⁹ᵐTc-PSMA-I&S | Lower than PET | Lower than PET | Lower than PET | Widely available, lower radiotracer cost. |

| PET/CT | ⁶⁸Ga-PSMA-11 | AUD$1,203 | €1,129 | ~$39,426 (PET/MRI) | Higher sensitivity, higher cost of ⁶⁸Ge/⁶⁸Ga generator. |

| PET/CT | ¹⁸F-DCFPyL | - | - | ~$25,201 | Requires cyclotron, longer half-life allows for centralized production. |

| Conventional Imaging | CT and Bone Scan | AUD$1,412 | - | ~$17,176 | Lower sensitivity compared to PSMA-targeted imaging. |

Experimental Protocols: From Synthesis to Imaging

Synthesis of [⁹⁹ᵐTc]Tc-PSMA-I&S

The synthesis of [⁹⁹ᵐTc]Tc-PSMA-I&S can be performed manually using a kit-based method or through an automated synthesis module.

Manual Kit-Based Preparation:

A robust and reliable method for preparing [⁹⁹ᵐTc]Tc-PSMA-I&S involves a lyophilized (freeze-dried) kit.

-

Materials:

-

PSMA-I&S cold kit (containing the PSMA ligand, stannous chloride, and buffers)

-

⁹⁹ᵐTc-pertechnetate eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator

-

Sterile saline solution

-

-

Procedure:

-

Aseptically add a specified volume of sterile saline to the PSMA-I&S vial to dissolve the lyophilized powder.

-

Add the required activity of ⁹⁹ᵐTc-pertechnetate to the vial.

-

The stannous chloride in the kit reduces the technetium, allowing it to chelate with the PSMA ligand.

-

The vial is gently agitated and allowed to incubate at room temperature for a specified time (typically 10-20 minutes).

-

Perform quality control checks before administration.

-

Automated Synthesis:

Automated synthesis modules offer a standardized and GMP-compliant method for radiolabeling.

-

Equipment:

-

Automated synthesis module (e.g., Scintomics GRP)

-

Disposable cassette

-

Reagents: PSMA-I&S precursor, stannous chloride, buffers, ethanol, and sterile water.

-

-

Procedure (Generalized):

-

The synthesis module is prepared with a sterile disposable cassette.

-

The precursor, reducing agent, and buffers are loaded into their respective vials on the module.

-

⁹⁹ᵐTc-pertechnetate is drawn into the system.

-

The automated sequence controls the mixing of reagents, heating (if required), and purification of the final product, often using a C18 cartridge.

-

The final [⁹⁹ᵐTc]Tc-PSMA-I&S product is collected in a sterile vial.

-

Quality Control

Stringent quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

-

Radiochemical Purity: Determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the percentage of ⁹⁹ᵐTc bound to the PSMA ligand versus impurities like free pertechnetate and hydrolyzed-reduced ⁹⁹ᵐTc. A radiochemical purity of >95% is typically required.

-

pH: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).

-

Sterility: The product must be sterile, confirmed by testing for bacterial and fungal contamination.

-

Endotoxin Levels: Tested to ensure they are below the acceptable limit for parenteral administration.

Preclinical Biodistribution Studies

Biodistribution studies in animal models are crucial for evaluating the in vivo behavior of the tracer.

-

Animal Model: Typically, male mice bearing human prostate cancer xenografts (e.g., LNCaP cells) are used.

-

Procedure:

-

A known activity of [⁹⁹ᵐTc]Tc-PSMA-I&S is injected intravenously into the mice.

-

At various time points post-injection (e.g., 1, 4, 24 hours), animals are euthanized.

-

Organs of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

-

The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

Mandatory Visualizations: Pathways and Workflows

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen is not merely a passive target for imaging agents; it actively influences intracellular signaling pathways that promote prostate cancer progression. PSMA expression has been shown to modulate a switch from the MAPK pathway to the pro-survival PI3K-AKT pathway.

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Experimental Workflow for [⁹⁹ᵐTc]Tc-PSMA-I&S Production and Use

The following diagram illustrates the comprehensive workflow from radiotracer synthesis to patient imaging.

Caption: Workflow for [⁹⁹ᵐTc]Tc-PSMA-I&S from production to clinical use.

Logical Workflow for Imaging Modality Selection

This diagram outlines the decision-making process for selecting between PSMA I&S and PET tracers based on cost-effectiveness and accessibility.

Caption: Decision-making workflow for PSMA imaging modality selection.

Conclusion and Future Directions

PSMA I&S, utilizing the readily available and cost-effective ⁹⁹ᵐTc, presents a compelling alternative to PET-based PSMA imaging. Its ability to provide valuable diagnostic information at a lower cost and with greater accessibility makes it a crucial tool in the global fight against prostate cancer. For researchers and drug development professionals, understanding the nuances of this technology, from its synthesis and quality control to its clinical application and economic advantages, is essential for advancing the field of oncology. Future research should focus on direct, large-scale, multi-center cost-effectiveness studies in diverse healthcare systems to further solidify the economic and clinical value of ⁹⁹ᵐTc-PSMA SPECT/CT. The development of new and improved ⁹⁹ᵐTc-labeled PSMA ligands with enhanced pharmacokinetic properties will also continue to refine this valuable diagnostic tool.

References

- 1. Cost of PSMA vs Traditional Imaging | GU Oncology Now [guoncologynow.com]

- 2. Is PSMA PET/CT cost-effective for the primary staging in prostate cancer? First results for European countries and the USA based on the proPSMA trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is PSMA PET/CT cost-effective for the primary staging in prostate cancer? First results for European countries and the USA based on the proPSMA trial | springermedizin.de [springermedizin.de]

- 4. Direct comparison of 99mTc-PSMA SPECT/CT and 68Ga-PSMA PET/CT in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Internalization Kinetics of 99mTc-PSMA-I&S in PSMA-Positive Cells: A Technical Guide

This technical guide provides an in-depth overview of the internalization kinetics of 99mTc-PSMA-I&S, a radiopharmaceutical used for SPECT imaging and radioguided surgery in prostate cancer. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Quantitative Data on Internalization Kinetics

The binding and internalization of 99mTc-PSMA-I&S in PSMA-positive prostate cancer cells, particularly the LNCaP cell line, have been quantified in several preclinical studies. The data consistently demonstrates time-dependent uptake and internalization of the radiotracer.

In Vitro Binding and Internalization in LNCaP Cells

The following table summarizes the key quantitative findings from in vitro studies, showcasing the percentage of binding and internalization of 99mTc-PSMA-I&S over time.

| Time Point | Binding (% of applied dose) | Internalization (% of bound fraction) | Cell Line | Reference |

| 1 hour | 9.41 ± 0.57% | 63.12 ± 0.93% | LNCaP | [1][2] |

| 4 hours | 10.45 ± 0.45% | 65.72 ± 1.28% | LNCaP | [1][2] |

Data presented as mean ± standard deviation.

Comparative Internalization and Cellular Uptake

Further studies have compared the internalization efficiency of 99mTc-PSMA-I&S with other PSMA-targeted radiotracers and investigated total cellular uptake.

| Radiotracer | Total Cellular Uptake (LNCaP cells) | Internalization (LNCaP cells) | Notes | Reference |

| 99mTc-PSMA-I&S | Time-dependent increase observed. | Enhanced internalization compared to some other 99mTc-labeled PSMA inhibitors.[3] | Reached values close to that of ¹¹¹In-PSMA-I&T. | |

| 99mTc-PSMA-I&S | Membrane-bound: 17.0 ± 1.8% AD/10⁶ cells | Internalized: 29.4 ± 3.6% AD/10⁶ cells | Data at 2 hours of incubation. | |

| ¹²⁵I-BA)KuE | Reference standard for PSMA binding. | Used for normalization in internalization assays. | - |

AD = Applied Dose

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the internalization kinetics of 99mTc-PSMA-I&S.

Cell Culture

-

Cell Line: LNCaP human prostate adenocarcinoma cells, which endogenously express high levels of PSMA, are predominantly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Radiosynthesis of 99mTc-PSMA-I&S

A robust and reliable kit-based labeling procedure is commonly used to prepare 99mTc-PSMA-I&S. This allows for consistently high radiochemical yield and purity (≥98%). The process generally involves the addition of freshly eluted [⁹⁹ᵐTc]NaTcO₄ to a sterile vial containing the PSMA-I&S precursor, a reducing agent (e.g., stannous chloride), and other stabilizing agents. The reaction mixture is heated to facilitate the chelation of 99mTc.

In Vitro Internalization Assay

The following protocol is a representative method for quantifying the internalization of 99mTc-PSMA-I&S in PSMA-positive cells.

-

Cell Preparation: LNCaP cells are seeded in 12-well plates and allowed to adhere and grow to a suitable confluence (e.g., 2 x 10⁵ cells/well).

-

Incubation: A specific concentration of 99mTc-PSMA-I&S (e.g., 0.2 nM) is added to the cell culture medium and incubated with the cells at 37°C for various time points (e.g., 1 and 4 hours).

-

Determination of Total Cell-Associated Radioactivity:

-

After incubation, the radioactive medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound radiotracer.

-

The cells are then lysed using a lysis buffer (e.g., 1N NaOH).

-

The radioactivity in the cell lysate is measured using a gamma counter to determine the total cell-associated radioactivity (surface-bound + internalized).

-

-

Determination of Internalized Radioactivity:

-

To differentiate between surface-bound and internalized radioactivity, a separate set of cells is treated with an acidic buffer (e.g., glycine-HCl, pH 2.8) for a short period (e.g., 5-10 minutes) on ice. This step strips the surface-bound radiotracer without affecting the internalized fraction.

-

The acidic buffer is collected, and the cells are washed again with the same buffer. The radioactivity in the pooled acidic washes represents the surface-bound fraction.

-

The remaining cells are lysed, and the radioactivity in the lysate is measured to determine the internalized fraction.

-

-

Data Analysis:

-

The internalization percentage is typically calculated as the ratio of internalized radioactivity to the total cell-associated radioactivity.

-

Data is often normalized to the specific internalization of a reference compound like (¹²⁵I-BA)KuE.

-

For blocking experiments to confirm PSMA-specific binding, a parallel set of cells is incubated with the radiotracer in the presence of a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA).

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining internalization kinetics and the proposed mechanism of PSMA-mediated endocytosis.

Caption: Workflow for determining the in vitro internalization of 99mTc-PSMA-I&S.

Caption: Proposed pathway for PSMA-mediated endocytosis of 99mTc-PSMA-I&S.

References

- 1. Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer [frontiersin.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

Unraveling the Plasma Protein Binding Characteristics of 99mTc-PSMA-I&S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the plasma protein binding (PPB) characteristics of 99mTc-PSMA-I&S, a significant radiopharmaceutical for SPECT imaging and radioguided surgery in prostate cancer. Understanding its interaction with plasma proteins is crucial for optimizing imaging protocols and interpreting pharmacokinetic data.

Core Data Summary

The plasma protein binding of 99mTc-PSMA-I&S is notably high, a characteristic that significantly influences its in vivo behavior. This high binding affinity contributes to a slower clearance from the blood, which can impact imaging times and background activity levels.[1][2][3][4] The following tables summarize the key quantitative data reported in the literature.

| Parameter | Reported Value | Reference Compound | Reference Value |

| Plasma Protein Binding | ~94% | 111In-PSMA-I&T | 83% |

| 97.67% ± 0.30% |

Table 1: Plasma Protein Binding of 99mTc-PSMA-I&S in Human Plasma. This table presents the percentage of 99mTc-PSMA-I&S bound to plasma proteins, with a comparison to a related compound.

| Parameter | Value |

| Log P Value | -2.41 ± 0.06 |

Table 2: Lipophilicity of 99mTc-PSMA-I&S. The Log P value indicates the hydrophilic nature of the compound.

Experimental Protocols